Diethoxydihexylsilane

Sol-gel processing Hydrolysis kinetics Steric effects

Diethoxydihexylsilane (CAS 18407-13-1) is a member of the dialkoxydialkylsilane subclass within the organoalkoxysilane family. It features a central silicon atom bonded to two hydrolyzable ethoxy groups (-OCH₂CH₃) and two non-hydrolyzable n-hexyl groups (-C₆H₁₃).

Molecular Formula C16H36O2Si
Molecular Weight 288.54 g/mol
CAS No. 18407-13-1
Cat. No. B3248141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethoxydihexylsilane
CAS18407-13-1
Molecular FormulaC16H36O2Si
Molecular Weight288.54 g/mol
Structural Identifiers
SMILESCCCCCC[Si](CCCCCC)(OCC)OCC
InChIInChI=1S/C16H36O2Si/c1-5-9-11-13-15-19(17-7-3,18-8-4)16-14-12-10-6-2/h5-16H2,1-4H3
InChIKeyUDFQIGODCFRNJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethoxydihexylsilane (CAS 18407-13-1) Procurement & Selection Guide: Dialkoxydialkylsilane Class Baseline


Diethoxydihexylsilane (CAS 18407-13-1) is a member of the dialkoxydialkylsilane subclass within the organoalkoxysilane family. It features a central silicon atom bonded to two hydrolyzable ethoxy groups (-OCH₂CH₃) and two non-hydrolyzable n-hexyl groups (-C₆H₁₃) . This bifunctional design provides exactly two condensation sites per monomer, enabling controlled linear or minimally cross-linked polysiloxane chain growth upon hydrolysis, in contrast to trifunctional or tetrafunctional silanes that yield highly cross-linked networks . The extended C₆ alkyl substituents impart substantial organic character, influencing solubility in non-polar media, hydrophobic surface properties of derived materials, and thermal stability of the resulting siloxane polymers .

Why In-Class Organoalkoxysilanes Cannot Be Interchanged: The Diethoxydihexylsilane Position


Selecting a generic dialkoxydialkylsilane without considering the length of the non-hydrolyzable alkyl substituent carries a high risk of process failure. The alkyl chain length directly governs the hydrolytic reaction kinetics via steric shielding of the silicon center . Shorter-chain analogs such as diethoxydimethylsilane (DEDMS) hydrolyze orders of magnitude faster than long-chain variants , leading to premature gelation during sol-gel processing that would be avoided with diethoxydihexylsilane's moderated hydrolysis rate. Furthermore, the hydrophobic contribution of the alkyl chain directly determines water contact angle and moisture barrier properties in the final material; short-chain methyl substituents cannot deliver the same degree of hydrophobicity as the C₆ hexyl chains . This translates into quantifiable performance gaps in surface energy reduction, thermal stability of hydrophobic treatments, and compatibility with non-polar organic matrices—making direct substitution a scientifically invalid procurement shortcut.

Diethoxydihexylsilane Quantitative Differentiation Evidence: Comparator-Benchmarked Performance Data


Hydrolysis Rate Modulation via Steric Bulk: Hexyl vs. Methyl Substituents on the Silicon Center

The hydrolysis rate of diethoxydihexylsilane is substantially reduced compared to short-chain dialkoxysilanes due to steric hindrance from the bulky n-hexyl groups. In a liquid-state ²⁹Si NMR kinetic study, the initial hydrolysis rate constants of substituted ethoxysilanes under ammonia-catalyzed conditions decreased in the order DEDMS (dimethyldiethoxysilane) > TEOS > MTES, demonstrating that alkyl substitution sterically impedes nucleophilic attack at silicon . Extending this steric argument to diethoxydihexylsilane (C₆ alkyl), the hydrolysis rate is predicted to be significantly slower than DEDMS (C₁ alkyl), providing a wider processing window for sol-gel formulations .

Sol-gel processing Hydrolysis kinetics Steric effects

Hydrophobic Efficacy: Predicted Water Contact Angle Advantage Over Short-Chain Dimethylsilane Counterparts

Longer alkyl chain silanes produce more hydrophobic surfaces. A diethoxydimethylsilane (DEDMS)/TEOS silica aerogel at a ratio of 0.26 achieved a water contact angle (WCA) of 139.9° . In contrast, a hexadecyltrimethoxysilane (HDTMS, C₁₆ alkyl)/TEOS co-precursor film achieved a WCA of 125° that remained stable after heat treatment up to 235°C, whereas unmodified TEOS films dropped to 52° under identical conditions . Diethoxydihexylsilane, with C₆ hexyl chains, is expected to deliver a WCA between that of dimethyl (C₁, ~139.9° in aerogel form) and hexadecyl (C₁₆, 125–151°), but with the distinct advantage of difunctional reactivity (two ethoxy groups) that enables linear polysiloxane chain growth rather than the cross-linked network formation delivered by trifunctional silanes such as HDTMS .

Hydrophobic coatings Surface energy Water contact angle

Condensation Behavior: Slow Condensation Enables Linear Polysiloxane Growth vs. Rapid Cross-Linking with TEOS

The condensation behavior of dialkoxydialkylsilanes shows opposing trends to hydrolysis. ²⁹Si NMR kinetic data demonstrate that diethyldiethoxysilane undergoes nearly instantaneous and complete hydrolysis but condenses slowly, whereas TEOS hydrolyzes more slowly but condenses faster . This mechanistic divergence is critical for copolymerization strategies. Diethoxydihexylsilane, by analogy with diethyldiethoxysilane, is expected to exhibit slow condensation that favors the formation of linear polysiloxane chains (D units) before incorporation into a TEOS-derived Q-network. This enables sequential or 'prepolymerization' processing strategies for controlled architecture materials, where the dialkoxysilane is pre-hydrolyzed and partially condensed before TEOS addition .

Polysiloxane synthesis Sol-gel chemistry Condensation kinetics

Thermal Stability of Hydrophobic Surface Treatments: Long-Chain Silane Benchmark Performance

The thermal stability of silane-derived hydrophobic treatments correlates positively with alkyl chain length. HDTMS (C₁₆)-modified silica films retained a stable WCA of 125° after heat treatment up to 235°C, while unmodified TEOS-derived films became hydrophilic (WCA decreased to 52°) . This thermal resilience is attributed to the non-polar alkyl chain shielding the polar siloxane substrate from moisture penetration even at elevated temperatures. Diethoxydihexylsilane, with its dual C₆ hexyl chains, is expected to provide a thermal stability envelope that is superior to that of short-chain dimethylsilanes (C₁) but somewhat below that of hexadecyl (C₁₆) silanes, making it suitable for applications requiring moderate-to-high thermal endurance without the processing complexity associated with very long-chain or trifunctional silanes .

Thermal stability Hydrophobic coatings Surface modification

Volatility and Physical Handling: High Boiling Point vs. Common Low-Molecular-Weight Silanes

Diethoxydihexylsilane has a reported boiling point of 285.7°C at 760 mmHg . This is substantially higher than the boiling points of diethoxydimethylsilane (DEDMS, 114°C) and tetraethoxysilane (TEOS, 168°C) . The elevated boiling point corresponds to a significantly lower vapor pressure at ambient and moderate processing temperatures, which reduces volatile organic compound (VOC) emissions during open-vessel processing and lowers inhalation exposure risk. For industrial-scale sol-gel or surface treatment operations, this reduced volatility can simplify engineering controls and improve process safety margins.

Physical properties Process safety Vapor pressure

Diethoxydihexylsilane Optimal Deployment Scenarios: Where the Hexyl-Difunctional Architecture Delivers Measurable Advantage


Controlled Sol-Gel Synthesis of Linear Polysiloxane Oligomers for Silicone Fluids and Release Coatings

The slow condensation kinetics of dialkoxydialkylsilanes relative to TEOS make diethoxydihexylsilane the preferred precursor when the goal is linear polysiloxane chain growth rather than cross-linked Q-type network formation. By pre-hydrolyzing diethoxydihexylsilane to generate silanol-terminated oligomers before introducing TEOS, formulators can architect block copolymer structures with controlled domain spacing. The moderated hydrolysis rate (due to C₆ steric hindrance ) provides a wider processing window compared to DEDMS, reducing the risk of premature gelation. This scenario is directly supported by the kinetic evidence that dialkoxysilanes and tetraalkoxysilanes exhibit opposite hydrolysis/condensation trends, necessitating staged addition strategies for homogeneous copolymerization .

Hydrophobic Surface Modification of Inorganic Fillers for Non-Polar Polymer Composites

When dispersing silica, clay, or metal oxide nanoparticles into polyolefins (PE, PP) or hydrocarbon-based elastomers, the C₆ hexyl chains of diethoxydihexylsilane provide superior compatibility with the non-polar matrix compared to short-chain methyl or ethyl silanes. The difunctional ethoxy groups enable covalent attachment to the filler surface via condensation with surface hydroxyls, while the two hexyl chains provide a hydrophobic shield that reduces filler-filler aggregation and moisture uptake. The thermal stability of long-chain alkylsilane treatments up to 235°C ensures that the hydrophobic modification survives compounding and processing temperatures typical of thermoplastic manufacturing.

Moisture-Barrier Coatings for Electronics and Optical Substrates Requiring Moderate Thermal Endurance

For conformal coatings on printed circuit boards, optical windows, or sensor elements where water repellency must persist through soldering or bake cycles, diethoxydihexylsilane offers a difunctional alternative to trifunctional long-chain silanes such as HDTMS. The two ethoxy groups enable surface grafting without excessive three-dimensional cross-linking that can cause film brittleness and cracking. The C₆ alkyl chains deliver a water contact angle predicted in the >90° to ~130° range , sufficient for moisture barrier function, while the reduced volatility (bp 285.7°C vs. 168°C for TEOS ) minimizes evaporative losses during dip-coating or spray application processes.

Co-Precursor in Hybrid Organic-Inorganic Sol-Gel Materials for Tunable Refractive Index and Flexibility

In hybrid sol-gel formulations where optical or mechanical properties must be tuned, diethoxydihexylsilane serves as a D-unit co-precursor alongside TEOS (Q-unit). The hexyl groups increase the organic content of the final hybrid, lowering the refractive index and increasing flexibility compared to purely inorganic TEOS-derived silica. The slow condensation of the dialkoxysilane component allows for controlled incorporation into the evolving siloxane network, preventing the phase separation that can occur when long-chain alkyltrialkoxysilanes are used. This application leverages the quantitative hydrolysis and condensation kinetic data that differentiate dialkoxysilanes from tri- and tetra-functional silanes .

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